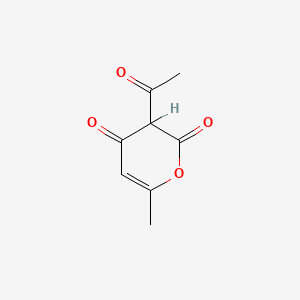

Dehydroacetic acid

Cat. No. B1670194

Key on ui cas rn:

520-45-6

M. Wt: 168.15 g/mol

InChI Key: PGRHXDWITVMQBC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04548973

Procedure details

A 1-liter, 3-neck, round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a Soxhlet extractor topped with a water cooled condenser. The extractor is filled with 125 g of type 3A molecular sieves and the flask with 80.5 g (0.479 mole) dehydroacetic acid, 500 ml methyl alcohol, and 20 g of concentrated (96%) sulfuric acid. The stirred mixture in the flask is heated to the boiling point by means of an oil bath. The resulting vapor is condensed and allowed to flow through the molecular sieves and returned to the flask. This process is continued for 24 hours. The cooled mixture is then diluted with 250 ml of methylene chloride and neutralized with aqueous caustic. Water is added to the mixture and the methylene chloride layer is separated from the resulting two-phase system. The water layer is extracted twice more with 250 ml amounts of methylene chloride. The combined methylene chloride extracts are washed twice with water, dried over magnesium sulfate, filtered free of solids, and the solvent is removed on a rotary evaporator. The residue is then subjected to vacuum distillation through a 10 inch Vigreaux column yielding 48 g of methyl 2,6-dimethyl-4-oxopyran-3-carboxylate boiling between 130°-136° C. at 1.0 mm pressure.

[Compound]

Name

3A

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C[C:2]1[O:9][C:7](=O)[CH:6]([C:10]([CH3:12])=O)[C:4](=[O:5])[CH:3]=1.[CH3:13][OH:14].S(=O)(=O)(O)O.[OH2:20].[CH2:21](Cl)Cl>>[CH3:21][C:13]1[O:14][C:10]([CH3:12])=[CH:6][C:4](=[O:5])[C:3]=1[C:2]([O:9][CH3:7])=[O:20]

|

Inputs

Step One

[Compound]

|

Name

|

3A

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

80.5 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC(=O)C(C(=O)O1)C(=O)C

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 1-liter, 3-neck, round-bottom flask is equipped with a mechanical stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a thermometer, and a Soxhlet extractor topped with a water cooled condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The stirred mixture in the flask is heated to the boiling point by means of an oil bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the methylene chloride layer is separated from the resulting two-phase system

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The water layer is extracted twice more with 250 ml amounts of methylene chloride

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined methylene chloride extracts are washed twice with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered free of solids

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent is removed on a rotary evaporator

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The residue is then subjected to vacuum distillation through a 10 inch Vigreaux column

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1OC(=CC(C1C(=O)OC)=O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 48 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |